1,2-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-imidazole-4-sulfonamide
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Description
1,2-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H18N6O2S2 and its molecular weight is 342.44. The purity is usually 95%.
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Biological Activity
1,2-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-imidazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be described by the following chemical structure:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C12H16N4O2S2 |
Molecular Weight | 288.41 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiadiazole ring is known for its ability to interact with biological molecules due to its mesoionic nature, allowing it to penetrate cellular membranes effectively.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in the proliferation of pathogens and cancer cells.
- Antimicrobial Activity : Research indicates that it shows potential antimicrobial properties against various bacterial strains.
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of this compound. For instance, a study demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.
Anticancer Activity
The compound has also been investigated for anticancer properties. In vitro assays indicated that it can induce apoptosis in cancer cell lines by activating caspase pathways.
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity.
Modification | Effect on Activity |
---|---|
Substitution on the thiadiazole ring | Increased antimicrobial potency |
Alteration of piperidine substituents | Enhanced selectivity towards cancer cells |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating promising antimicrobial activity.
Case Study 2: Cancer Cell Apoptosis
In another study focusing on breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) and induced apoptosis as confirmed by flow cytometry.
Research Findings
Research has consistently shown that the compound possesses notable biological activities:
- Antimicrobial Activity : Effective against multiple bacterial strains.
- Anticancer Potential : Induces apoptosis in various cancer cell lines.
- Mechanistic Insights : Involves enzyme inhibition and interaction with cellular targets.
Properties
IUPAC Name |
1,2-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O2S2/c1-9-14-12(8-17(9)2)22(19,20)16-10-3-5-18(6-4-10)11-7-13-21-15-11/h7-8,10,16H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDFPUDVQDWFSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.